2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine
Overview
Description
“2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine” is a chemical compound. It is used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenylboronic acid is used as a reagent . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular formula of “2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine” is C14H11BClF3O3 . The average mass is 196.554 Da and the monoisotopic mass is 195.990280 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it is used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine” include a melting point of 59-63 °C . The compound is a white to almost white powder to crystal .Scientific Research Applications
1. Ligand Design and Synthesis for Group 13 Metals
Research by Liu et al. (1993) focused on the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes of aluminum, gallium, and indium. These ligands, including variations like H3 IIb which contains a chloro-5-trifluoromethylphenoxy group, were characterized using spectroscopic methods, demonstrating their potential in coordination chemistry and metal complexation (Liu et al., 1993).
2. Water-Soluble Amine Phenols in Metal Complex Formation
Caravan and Orvig (1997) explored water-soluble amine phenols for complex formation with Group 13 metals. They synthesized ligands like tris(((2-hydroxy-5-sulfobenzyl)amino)ethyl)amine, with variations in the phenolic group, and studied their stability and solution structures with metals like aluminum, gallium, and indium (Caravan & Orvig, 1997).
3. Characterization of N3O3 Amine Phenol Ligands
Further characterization of N3O3 amine phenols, including chloro-substituted variants, was conducted by Liu et al. (1993). They analyzed these ligands, derived from Schiff bases, using spectroscopic methods, highlighting their relevance in the formation of polydentate tripodal amine phenols (Liu et al., 1993).
4. Crystal Structure Analysis of Bis(Aminophenoxy)ethanes
The study by Rademeyer et al. (2005) focused on the crystal structure of 1,2-bis(2-aminophenoxy)ethane, a compound structurally related to 2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine. They identified intermolecular interactions and hydrogen bonding, providing insights into the structural properties of similar compounds (Rademeyer et al., 2005).
5. Organometallic Chemistry and Complex Formation
Lehtonen and Sillanpää (2005) researched the reactions of tungsten compounds with aminotris(phenol)s, creating derivatives like oxotungsten(VI) complexes with tetradentate [O3N]-type ligands. These studies provide a framework for understanding the reactivity and applications of similar phenol-amine complexes (Lehtonen & Sillanpää, 2005).
Safety And Hazards
properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDABYUGVYUNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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